molecular formula C23H22N2O3 B5518158 (3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid

(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B5518158
M. Wt: 374.4 g/mol
InChI Key: GNNGXGRIXNDMMU-VQTJNVASSA-N
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Description

(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16304257 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have focused on synthesizing derivatives of related quinoline and pyrrolidine compounds, indicating a broad interest in exploring the chemical behavior and structural analysis of these compounds. For example, research on tetrahydropyrimido quinoline derivatives and their antimicrobial activity suggests a methodology that could be applicable to the synthesis and potential biological applications of the specified compound (Elkholy & Morsy, 2006).

Crystal Structure and Characterization

  • Investigations into organotin(IV) carboxylates based on amide carboxylic acids provide insights into the crystal structures and characterizations of complex organometallic compounds. This research can offer a foundation for understanding how similar structural frameworks might behave and be analyzed, potentially relevant to the compound of interest (Xiao et al., 2013).

Antimicrobial Activity

  • The antimicrobial activity of Schiff base supramolecular and metal complexes, involving quinoline derivatives, highlights a significant area of research where the compound could find potential applications. These studies suggest that structurally similar compounds may exhibit valuable biological activities, which could be explored for the compound (El-Sonbati et al., 2016).

Chemical and Spectroscopic Behavior

  • Research on cross-conjugated and pseudo-cross-conjugated mesomeric betaines of quinolinium derivatives sheds light on their chemical and spectroscopic behaviors. Such studies could provide a basis for predicting the photochemical properties and reactivity of the compound, potentially guiding its applications in material science or photopharmacology (Batsyts et al., 2018).

Novel Synthetic Routes

  • Innovative synthetic routes for related quinoline and pyrrolidine derivatives point to the versatility of these frameworks in chemical synthesis and the development of new materials or drugs. This includes methodologies for introducing functional groups or modifying the core structure, which could be relevant for the synthesis and functionalization of the compound of interest (Raveglia et al., 1997).

Properties

IUPAC Name

(3S,4R)-1-(2,8-dimethylquinoline-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-14-7-6-10-17-18(11-15(2)24-21(14)17)22(26)25-12-19(20(13-25)23(27)28)16-8-4-3-5-9-16/h3-11,19-20H,12-13H2,1-2H3,(H,27,28)/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNGXGRIXNDMMU-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC(C(C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.